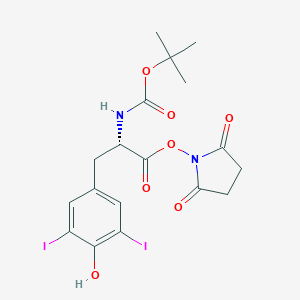

Boc-Tyr(3,5-I2)-OSu

Beschreibung

Overview of Activated Amino Acid Esters in Chemical Synthesis

The formation of a peptide bond between two amino acids involves the reaction of a carboxyl group of one amino acid with the amino group of another. In the laboratory, this reaction is not spontaneous and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group. Activated amino acid esters are a class of compounds where the carboxylic acid of an N-protected amino acid is converted into a more reactive ester. This pre-activation strategy facilitates efficient and controlled peptide bond formation under mild conditions.

N-Hydroxysuccinimide (NHS) esters are one of the most widely used types of activated esters in chemical biology. Their popularity stems from a favorable balance of reactivity and stability. NHS esters are sufficiently reactive to readily form stable amide bonds with primary amines at room temperature, yet they exhibit reasonable stability in aqueous solutions at physiological pH, minimizing hydrolysis during conjugation reactions. This property is particularly advantageous for bioconjugation, where proteins and other biomolecules in aqueous buffers are modified. The reaction of an NHS ester with an amine releases N-hydroxysuccinimide as a water-soluble byproduct, which is easily removed during purification. This clean and efficient reaction has made NHS esters a cornerstone for labeling proteins with fluorophores, biotin, and other tags, as well as for crosslinking studies.

To achieve the synthesis of a peptide with a specific sequence, it is essential to temporarily block the reactive amino group of the incoming amino acid to prevent unwanted side reactions, such as self-polymerization. The tert-Butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis. nih.gov It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). researchgate.net The Boc group is stable to a wide range of reaction conditions, including the basic conditions often used for peptide coupling. nih.gov A key advantage of the Boc group is its lability under acidic conditions. nih.gov It can be readily removed with acids such as trifluoroacetic acid (TFA), regenerating the free amine for the next coupling step. nih.gov This orthogonal deprotection strategy allows for the selective removal of the Boc group without affecting other acid-labile protecting groups that may be present on the amino acid side chains. researchgate.net

Contextualizing Diiodotyrosine Derivatives in Advanced Biomolecular Research

Diiodotyrosine, a naturally occurring molecule, is a precursor in the biosynthesis of thyroid hormones. ias.ac.in Beyond its physiological role, the incorporation of diiodotyrosine into peptides and proteins has become a valuable tool in biomolecular research. The presence of two bulky, electron-rich iodine atoms on the tyrosine ring imparts unique properties that can be exploited for various applications.

Radioiodinated peptides, often prepared using diiodotyrosine derivatives, are crucial for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mdpi.com The introduction of radioactive iodine isotopes (such as ¹²³I, ¹²⁴I, or ¹³¹I) allows for the non-invasive tracking and quantification of peptides in biological systems. nih.gov Furthermore, the iodinated tyrosine residue can influence the biophysical properties of peptides, affecting their aggregation behavior and their susceptibility to enzymatic cleavage. mdpi.com This has implications for the design of peptides with controlled self-assembly properties and for the development of enzyme-responsive probes. Another significant application is in photoaffinity labeling, where a photoreactive group can be attached to the diiodotyrosine to identify and characterize protein-protein interactions. nih.gov The diiodotyrosine moiety can also be used as a handle for crosslinking studies to investigate protein structure and function.

Genesis and Evolution of Boc-Tyr(3,5-I2)-OSu as a Specialized Reagent for Functional Molecule Synthesis

The development of this compound as a specialized reagent is a direct consequence of the advancements in solid-phase peptide synthesis (SPPS) and the growing need for precisely modified biomolecules. The genesis of this compound can be understood as the logical convergence of three established chemical technologies: Boc-protection chemistry, NHS-ester activation, and the use of non-canonical, functionalized amino acids.

The evolution of peptide synthesis from classical solution-phase methods to the more efficient solid-phase approach, pioneered by Bruce Merrifield, created a demand for a wide variety of protected and activated amino acid building blocks. researchgate.net The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy was one of the earliest and most successful approaches in SPPS. nih.gov Concurrently, the development of reliable activating groups, such as NHS esters, provided a means for efficient peptide bond formation with minimal side reactions.

As researchers sought to introduce specific functionalities into peptides to study their structure and function, the demand for modified amino acids grew. Diiodotyrosine, with its potential for radiolabeling and as a heavy-atom probe, was a prime candidate for incorporation into synthetic peptides. The creation of this compound provided a convenient, ready-to-use reagent that seamlessly integrated into the established Boc-SPPS workflow.

A notable application demonstrating the utility of this reagent is in the synthesis of analogs of the Saccharomyces cerevisiae α-factor, a peptide mating pheromone. researchgate.netnih.govnih.gov By incorporating diiodotyrosine using this compound, researchers could create probes to study the pheromone's interaction with its receptor and its processing pathway. This highlights how this compound evolved as a specialized tool to facilitate the synthesis of functional molecules for addressing specific biological questions.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester |

| Molecular Formula | C18H20I2N2O7 |

| Molecular Weight | 630.17 g/mol |

| CAS Number | 163679-35-4 |

| Appearance | Yellow powder |

| Melting Point | 144-148 °C |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20I2N2O7/c1-18(2,3)28-17(27)21-12(8-9-6-10(19)15(25)11(20)7-9)16(26)29-22-13(23)4-5-14(22)24/h6-7,12,25H,4-5,8H2,1-3H3,(H,21,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTFAHIVGAQXOL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20I2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583399 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163679-35-4 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Boc Tyr 3,5 I2 Osu

Advanced Synthesis Strategies for Boc-Tyr(3,5-I2)-OSu

The preparation of this compound requires careful control over reaction conditions to ensure regioselectivity and high yields.

The formation of the N-hydroxysuccinimide (NHS) ester is a critical step that renders the carboxyl group of Boc-3,5-diiodotyrosine highly reactive towards nucleophiles, especially primary amines glenresearch.comcreative-proteomics.comthermofisher.compapyrusbio.comwikipedia.org. This activation is typically achieved by coupling the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) wikipedia.orggoogle.comorganic-chemistry.org. These reagents facilitate the formation of an activated intermediate that then reacts with NHS to yield the desired NHS ester wikipedia.org. Alternative methods, such as using triphenylphosphine (B44618) and iodine in the presence of a base, have also been reported for the synthesis of various activated esters, including NHS esters, from carboxylic acids organic-chemistry.org. The resulting this compound is generally stable under anhydrous conditions and at low temperatures, allowing for storage and subsequent use creative-proteomics.comsigmaaldrich.com.

The introduction of iodine atoms at the 3 and 5 positions of the tyrosine ring is achieved through electrophilic aromatic substitution mdpi.comresearchgate.netresearchgate.net. Tyrosine, being an electron-rich aromatic system, is susceptible to iodination. Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid, are commonly employed for regioselective iodination mdpi.comresearchgate.netresearchgate.net. These conditions allow for the preferential substitution at the ortho and para positions relative to the hydroxyl group, leading to the 3,5-diiodinated product mdpi.comresearchgate.net. The reaction conditions, including the stoichiometry of the iodinating agent, concentration, and reaction time, are crucial for achieving high regioselectivity and minimizing the formation of unwanted byproducts mdpi.comresearchgate.net.

Chemical Reactivity and Mechanistic Considerations of the N-Hydroxysuccinimide Ester Moiety

The NHS ester functionality is the key reactive center of this compound, enabling its use in conjugation and peptide synthesis.

N-hydroxysuccinimide esters are highly effective acylating agents that react selectively with primary amines to form stable amide bonds glenresearch.comcreative-proteomics.comthermofisher.compapyrusbio.comwikipedia.orgnih.govgoogle.com. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling N-hydroxysuccinimide as a leaving group and forming a robust amide linkage glenresearch.comcreative-proteomics.compapyrusbio.com. This reaction is generally favored at slightly alkaline pH (typically pH 7.2–9.0), where the amine is deprotonated and highly nucleophilic creative-proteomics.comthermofisher.compapyrusbio.com. The NHS leaving group is a relatively stable, weakly acidic moiety that can be easily removed during purification glenresearch.comthermofisher.com.

Compound List

this compound

L-tyrosine

N-hydroxysuccinimide (NHS)

N,N'-dicyclohexylcarbodiimide (DCC)

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-iodosuccinimide (NIS)

Trifluoroacetic acid (TFA)

p-toluenesulfonic acid

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

N-alpha-tert-butyloxycarbonyl-3,5-diiodotyrosine N-hydroxysuccinimide ester

Applications in Peptide Chemistry and Directed Oligomer Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

Boc-Tyr(3,5-I2)-OSu is well-suited for Boc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. sigmaaldrich.compeptide.com In SPPS, a peptide chain is assembled stepwise while anchored to an insoluble polymer support. lsu.edu The Boc group provides temporary protection for the α-amino group, which is selectively removed using moderately acidic conditions, typically with trifluoroacetic acid (TFA), before the next amino acid is coupled. chempep.compeptide.com

The key advantage of using the OSu ester is that the carboxyl group is pre-activated. This circumvents the need for in situ activation steps during the coupling phase, which would typically involve carbodiimide (B86325) reagents (like DCC or DIC) and additives (like HOBt). This simplification can lead to cleaner reactions and easier purification. The OSu ester reacts efficiently with the free N-terminal amine of the growing peptide chain to form a stable amide bond. rsc.org While primarily associated with SPPS, this activated ester is also highly effective in solution-phase synthesis, offering similar benefits of simplified coupling procedures and high reaction efficiency.

The decision to incorporate a diiodotyrosine residue into a peptide sequence is driven by several strategic considerations. The iodine atoms introduce significant steric bulk and alter the electronic properties of the tyrosine side chain, which can have profound effects on the peptide's structure and function.

Structural Probes: The bulky diiodo-substitution can be used to probe structure-activity relationships (SAR). By systematically replacing tyrosine with diiodotyrosine, researchers can investigate how steric hindrance at that position affects receptor binding, enzyme inhibition, or other biological activities.

Conformational Constraint: The steric bulk of the two iodine atoms restricts the rotational freedom (chi angles) of the tyrosine side chain. This can help to lock the peptide backbone into a more defined conformation, which is a valuable strategy in the design of peptides with enhanced stability and receptor selectivity.

Heavy Atom Phasing: For peptides intended for structural analysis by X-ray crystallography, the iodine atoms serve as heavy atoms. Their strong X-ray scattering properties can significantly aid in solving the phase problem, facilitating the determination of the peptide's three-dimensional structure.

Precursor for Further Modification: The carbon-iodine bonds on the aromatic ring are substrates for a variety of metal-catalyzed cross-coupling reactions. This allows the diiodotyrosine residue to act as a versatile chemical handle for post-synthetic modifications. researchgate.netnih.gov

Achieving high coupling efficiency is critical for the success of any peptide synthesis, especially for longer sequences. nih.gov While the OSu ester of this compound is highly reactive, optimizing the reaction conditions ensures the quantitative formation of the desired peptide bond without side reactions. The primary variables to consider are the solvent, base, and reaction time.

A typical coupling protocol involves dissolving this compound in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). This solution is then added to the resin-bound peptide, which has a free N-terminal amine following the Boc-deprotection and neutralization steps. The neutralization of the trifluoroacetate (B77799) salt, which forms after Boc removal, is crucial and is typically accomplished using a non-nucleophilic base like diisopropylethylamine (DIEA). peptide.com

The reaction is generally carried out at room temperature and monitored for completion using a qualitative test such as the Kaiser test, which detects free primary amines. Due to the steric hindrance from the diiodo-substituents, longer coupling times or a slight excess of the reagent may be required compared to less hindered amino acids.

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | DMF, DCM, or NMP | Ensures solubility of reactants and proper swelling of the resin support. |

| Base | Diisopropylethylamine (DIEA) | Neutralizes the N-terminal amine salt without causing premature Boc-deprotection. |

| Equivalents of Reagent | 1.5 - 3.0 eq. | A moderate excess drives the reaction to completion, compensating for potential steric hindrance. |

| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and prevention of side reactions like racemization. |

| Reaction Time | 1 - 4 hours | Generally sufficient for complete coupling; progress can be monitored (e.g., Kaiser test). |

Synthesis of Peptidomimetics and Conformationally Constrained Analogues Incorporating Diiodotyrosine

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov The incorporation of non-proteinogenic amino acids like diiodotyrosine is a key strategy in peptidomimetic design. researchgate.netmdpi.com

The introduction of this compound into a peptide sequence creates a conformationally constrained analogue. nih.govnih.gov The significant steric bulk of the iodine atoms restricts the torsional angles of the amino acid side chain and can influence the local peptide backbone conformation. This constraint can force the peptide to adopt a specific secondary structure, such as a β-turn, which may be the bioactive conformation required for interacting with a biological target. nih.gov By pre-organizing the peptide into its active shape, the entropic penalty of binding is reduced, potentially leading to higher affinity and potency.

For example, replacing a native tyrosine residue in a bioactive peptide with 3,5-diiodotyrosine can be used to test hypotheses about the required orientation of the aromatic side chain for receptor engagement. If the resulting analogue shows increased activity, it suggests that the constrained conformation is beneficial for binding.

Advanced Strategies for Post-Synthetic Modification via Diiodotyrosine Residues in Peptides

One of the most powerful applications of incorporating diiodotyrosine into peptides is its use as a platform for post-synthetic modification, also known as late-stage functionalization. researchgate.netsemanticscholar.org This approach allows for the diversification of a single peptide sequence into a library of analogues with different functionalities. The carbon-iodine bonds on the tyrosine ring are particularly amenable to palladium-catalyzed cross-coupling reactions.

Common post-synthetic modifications include:

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can be further modified via click chemistry or used as spectroscopic probes.

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds, allowing for the introduction of various aryl or vinyl groups. This can be used to append fluorescent labels, chelating agents, or other bioactive moieties.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Stille Coupling: Reaction with organostannanes to introduce a wide range of carbon-based substituents.

These modifications are typically performed after the peptide has been fully assembled but while it is still attached to the solid-phase support, which simplifies purification. This strategy provides a highly efficient means to explore chemical diversity and optimize the properties of a peptide lead without having to synthesize each analogue from scratch. nih.gov

| Reaction Type | Reactant | Introduced Functional Group | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Bi-aryl system | Modulating biological activity, adding fluorescent probes. |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl group | Site for click chemistry, introduction of rigid linkers. |

| Heck Coupling | Alkene | Styrenyl group | Creating extended conjugated systems. |

| Stille Coupling | Organostannane | Aryl, vinyl, or alkyl group | Broad diversification of side-chain structure. |

Advanced Applications in Bioconjugation and Molecular Probe Development

Bioconjugation Strategies Employing Boc-Tyr(3,5-I₂)-OSu

Bioconjugation is the process of covalently linking biomolecules to other molecules, such as labels, drugs, or solid supports. Boc-Tyr(3,5-I₂)-OSu is a valuable tool in this field due to the reactivity of its N-hydroxysuccinimide ester group.

The N-hydroxysuccinimide (OSu) ester functionality of Boc-Tyr(3,5-I₂)-OSu is highly reactive towards primary amine groups present in biomolecules acs.orgnih.govlumiprobe.com. These amine groups are commonly found at the N-terminus of proteins and peptides, as well as on the ε-amino group of lysine (B10760008) residues acs.orgnih.govlumiprobe.com. The reaction proceeds via nucleophilic attack by the amine on the activated ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide acs.orglumiprobe.com. This reaction is typically performed under mildly alkaline conditions, often at a pH between 8.3 and 8.5, to ensure the amine is deprotonated and reactive, while minimizing hydrolysis of the OSu ester itself lumiprobe.com.

While the OSu ester chemistry generally leads to non-site-specific labeling due to the presence of multiple amine groups in proteins, strategies exist to adapt OSu esters for site-specific labeling. These can involve modifying the OSu ester to a more chemoselective thioester, which can then react specifically with N-terminal cysteine residues acs.orgnih.govresearchgate.net. The Boc protecting group on the tyrosine amine ensures that the OSu ester is the primary reactive site, preventing unwanted reactions at the tyrosine's own amino group until the Boc group is later removed.

Boc-Tyr(3,5-I₂)-OSu is widely utilized for covalently conjugating the diiodotyrosine moiety to proteins and antibodies. This process generates valuable research tools, such as labeled antibodies for use in immunoassays, Western blots, or imaging studies. The incorporation of the diiodotyrosine unit can serve as a precursor for radiolabeling, making these conjugates suitable for diagnostic imaging or targeted therapeutic applications ontosight.aichemimpex.com. The ability to introduce a heavy atom (iodine) can also be beneficial for structural studies of proteins via X-ray crystallography.

Table 1: Bioconjugation Applications of Boc-Tyr(3,5-I₂)-OSu

| Biomolecule Type | Labeling Moiety Introduced | Primary Reaction Site | Resulting Application |

| Proteins | Diiodotyrosine | Amino groups (Lys, N-terminus) | Research tools, imaging precursors, peptide synthesis |

| Antibodies | Diiodotyrosine | Amino groups (Lys, N-terminus) | Labeled antibodies for assays, imaging, diagnostics |

| Peptides | Diiodotyrosine | Amino groups (Lys, N-terminus) | Peptide synthesis building blocks, radiolabeling precursors |

Development of Molecular Probes and Ligands for Biological Systems

The diiodotyrosine component of Boc-Tyr(3,5-I₂)-OSu is particularly important for its role in developing molecular probes and ligands for biological research and diagnostics.

The presence of two iodine atoms on the tyrosine ring makes Boc-Tyr(3,5-I₂)-OSu an excellent precursor for radiolabeling with radioisotopes of iodine, such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I) ontosight.aichemimpex.com. These radioisotopes are commonly used in nuclear medicine and biochemical research due to their distinct decay properties and ease of detection chelatec.comresearchgate.net.

Boc-Tyr(3,5-I₂)-OSu can be conjugated to target biomolecules, thereby introducing the diiodotyrosine structure. Subsequently, these iodine atoms can be exchanged with radioactive iodine isotopes, or the diiodotyrosine moiety itself can be synthesized with radioactive iodine. Alternatively, the compound can be used to prepare peptides that are then radiolabeled nih.gov. This strategy is crucial for developing radiopharmaceuticals for diagnostic imaging (e.g., SPECT or PET) and targeted radiotherapy, where the diiodotyrosine moiety can contribute to binding affinity or serve as a site for radioisotope attachment ontosight.aichemimpex.comrsc.org. ¹²⁵I is frequently used for in vitro assays and tracing biological processes, while ¹³¹I is often employed in radiotherapy due to its beta emission chelatec.comresearchgate.netrsc.org.

Table 2: Radiolabeling Applications Utilizing Diiodotyrosine Moiety

| Radioisotope | Target Moiety Introduced/Modified | Labeling Method (General) | Biological Application |

| ¹²⁵I | Diiodotyrosine | Direct iodination of tyrosine, isotopic exchange, or via prosthetic groups | Tracing biological processes, in vitro assays, diagnostics, imaging |

| ¹³¹I | Diiodotyrosine | Direct iodination of tyrosine, isotopic exchange, or via prosthetic groups | Radiotherapy, diagnostics, targeted drug delivery, imaging |

Functionalization of Polymeric and Material Surfaces for Biosensor and Biomaterial Research

Boc-Tyr(3,5-I₂)-OSu is a useful reagent for modifying the surfaces of polymers, nanoparticles, and other materials, enabling applications in biosensor development and biomaterial research. Surfaces can be pre-functionalized with primary amine groups, which then readily react with the OSu ester of Boc-Tyr(3,5-I₂)-OSu. This covalent attachment immobilizes the diiodotyrosine moiety onto the material surface acs.orgontosight.ai.

This surface modification can impart specific properties, such as altered hydrophobicity or potential sites for further conjugation or interaction. For biosensors, immobilizing biomolecules or specific ligands via the diiodotyrosine moiety can create a sensing layer that interacts with target analytes. In biomaterial research, functionalizing surfaces with diiodotyrosine can influence cell adhesion, protein adsorption, or drug conjugation for controlled release applications.

Table 3: Surface Functionalization Applications

| Surface Type | Functional Group for Attachment | Applied Moiety | Application Area |

| Amine-functionalized polymers | Primary amines | Diiodotyrosine | Biosensors, functionalized biomaterials |

| Amine-functionalized nanoparticles | Primary amines | Diiodotyrosine | Targeted drug delivery, imaging agents, biosensors |

| Solid supports (e.g., beads, microarrays) | Primary amines | Diiodotyrosine | Affinity chromatography, diagnostic assays |

Compound List:

Boc-Tyr(3,5-I₂)-OSu

N-hydroxysuccinimide (NHS)

tert-butyloxycarbonyl (Boc)

Tyrosine (Tyr)

3,5-diiodotyrosine (DIT)

Iodine-125 (¹²⁵I)

Iodine-131 (¹³¹I)

Lysine

Cysteine

N-terminal cysteine

N-hydroxysuccinimide ester (OSu ester)

Thioester

N-tert-butyloxycarbonyl-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester

Boc-Tyr-OSu

Boc-Tyr(3,5-I₂)-OH

Boc-Tyr(Bzl)-OH

Fmoc-L-Tyr(tBu)-OSu

3,5-diiodotyrosine methyl ester

Role in Thyroid Hormone and Receptor Research

Synthesis of Thyroid Hormone Receptor Ligands and Analogues

The unique structure of Boc-Tyr(3,5-I2)-OSu makes it an indispensable tool for the synthesis of ligands and analogues of thyroid hormones. The thyroid hormone receptor (TR) has various isoforms, and there is significant interest in developing isoform-specific or tissue-specific modulators to harness the beneficial effects of thyroid hormones while avoiding adverse effects. nih.govresearchgate.net The synthesis of these complex molecules, known as selective thyroid hormone receptor modulators (STRMs), often requires the incorporation of a diiodotyrosine moiety, which is a key structural feature of natural thyroid hormones. nih.govnih.gov

This compound provides a streamlined method for introducing this critical diiodotyrosine unit. chemicalbook.com The activated N-hydroxysuccinimide ester readily reacts with primary amino groups on other amino acids, peptides, or non-peptidic scaffolds to form a stable amide linkage. rsc.orgresearchgate.net This reaction is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase synthesis of complex molecules. sigmaaldrich.comacs.org Following the coupling reaction, the Boc protecting group can be removed under acidic conditions, allowing for further elongation of a peptide chain or other chemical modifications. rsc.org This synthetic versatility is crucial for creating diverse libraries of compounds for biological screening. google.com

The development of thyromimetics (TR agonists) and TR antagonists is a primary goal in thyroid hormone research. nih.govresearchgate.net Thyromimetics aim to replicate the positive effects of thyroid hormones, such as lowering cholesterol, while antagonists are designed to block excessive thyroid hormone action in conditions like thyrotoxicosis. nih.govnih.gov

This compound is a key starting material for introducing the 3,5-diiodotyrosine fragment, which is integral to the structure of both agonists and antagonists. chemicalbook.comnih.gov For example, in the synthesis of a peptide-based thyromimetic, this compound can be coupled to other amino acids to construct a sequence that mimics the binding portion of the natural hormone. researchgate.net Similarly, the synthesis of non-peptidic antagonists, such as derivatives of GC-1 or NH-3, can utilize this reagent to append the diiodophenyl group to a different molecular backbone. nih.gov This process allows chemists to systematically build molecules that fit into the ligand-binding pocket of the thyroid hormone receptor and elicit a specific biological response. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.netnih.gov In the context of thyroid hormone receptor modulators, SAR studies help identify the specific chemical features required for high-affinity binding and for agonist versus antagonist activity. nih.govnih.gov

This compound is a powerful tool in SAR studies because it allows for the precise and consistent incorporation of the diiodotyrosine core structure into a wide array of molecular frameworks. advancedchemtech.com Researchers can synthesize a series of analogues where the diiodotyrosine part remains constant while other parts of the molecule are systematically varied. nih.gov For instance, a Hammett analysis of certain TR modulators revealed that the electronic properties of substituents on the molecule's aryl ring could determine whether the compound acts as an agonist or an antagonist. nih.gov The ability to reliably synthesize these varied analogues, often starting with the coupling of this compound, is essential for generating the data needed for such detailed analyses. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights

| Molecular Feature | Impact on Activity | Implication for Synthesis | Reference |

| Inner Ring (Diiodophenyl) | Essential for binding to the TR. | This compound provides this core structure. | nih.govresearchgate.net |

| Outer Ring Substituents | Can switch activity from agonist to antagonist. | Allows for systematic modification after coupling the diiodotyrosine core. | nih.gov |

| Linker between Rings | Affects binding affinity and isoform selectivity. | Synthetic strategies must accommodate different linkers attached to the diiodotyrosine unit. | nih.govresearchgate.net |

| Carboxylate Group | Important for interaction with key residues in the TR binding pocket. | The OSu ester allows for the formation of various amide-linked structures, mimicking this interaction. | nih.gov |

Investigation of Ligand-Receptor Interactions and Allosteric Modulation Mechanisms

Understanding the precise interactions between a ligand and the thyroid hormone receptor at a molecular level is crucial for rational drug design. nih.govnih.gov These studies involve mapping the binding pocket of the receptor and identifying key contact points. The synthesis of specific ligands, including those containing isotopic labels or other probes, is necessary for these investigations. nih.gov this compound serves as the foundational reagent to build these molecular probes, enabling the incorporation of the diiodotyrosine head group that directs the molecule to the TR binding site. chemicalbook.comnih.gov

Furthermore, research has explored the allosteric modulation of hormone binding, where changes at one site on a receptor protein can influence binding at another site. nih.gov For example, in thyroxine-binding globulin (TBG), movement of a specific protein loop can alter the affinity of the hormone-binding site. nih.gov To study such complex mechanisms in the thyroid hormone receptor itself, a variety of ligands with subtle structural differences are required. This compound facilitates the synthesis of such a ligand library, allowing researchers to probe how different ligand structures affect receptor conformation and function.

Studies on Enzymatic Deiodination Pathways and Small Molecule Enzyme Mimics Relevant to Thyroid Metabolism

The biological activity of thyroid hormones is tightly regulated by a family of enzymes called deiodinases (DIOs), which selectively remove iodine atoms. nih.govnih.gov These enzymes can activate the prohormone T4 to the more potent T3 or inactivate both T4 and T3. mdpi.comnih.gov The 3,5-diiodotyrosine structure is the substrate for these critical enzymatic reactions. nih.gov

To understand the mechanisms of deiodinases, researchers often use small-molecule enzyme mimics that can replicate the deiodination reaction in a controlled setting. mdpi.comnih.gov Studies in this area require well-defined substrates. This compound is an ideal precursor for synthesizing custom peptides and other molecules containing the 3,5-diiodotyrosine unit. advancedchemtech.com These synthetic substrates can then be used to test the activity and selectivity of both natural deiodinase enzymes and novel synthetic mimics. nih.gov By observing how these enzymes and mimics process different DIT-containing compounds, scientists can gain insight into the factors that govern the regioselectivity of deiodination, a key process in thyroid hormone metabolism. mdpi.comnih.gov

Analytical Methodologies and Characterization in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation of Boc-Tyr(3,5-I2)-OSu and its Derivatives

Chromatographic methods are indispensable for both the analysis of this compound's purity and for its isolation from reaction mixtures. These techniques separate the compound from starting materials, byproducts, and degradants based on differential partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Boc-protected amino acids and their activated esters. irb.hr Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds. In RP-HPLC, a nonpolar stationary phase, typically a C18 or C8-modified silica (B1680970), is used with a polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. scienceopen.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

For analytical purposes, HPLC is used to determine the purity of this compound. A typical analytical run involves injecting a small sample volume onto the column and eluting it with a gradient of increasing organic solvent concentration. The eluting compounds are detected by a UV detector, as the aromatic ring in the tyrosine moiety absorbs UV light. The purity is assessed by the relative area of the main peak in the chromatogram.

Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale to isolate and purify the desired compound. This is often a necessary step after synthesis to obtain this compound of high purity, which is critical for its subsequent use in peptide synthesis or other conjugation reactions. peptide.com The fractions corresponding to the main peak are collected, and the solvent is removed to yield the purified product.

Table 1: Illustrative RP-HPLC Conditions for Analysis of Boc-Protected Amino Acid Derivatives

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA |

| Gradient | 5-95% B over 30 minutes | Optimized based on analytical run |

| Flow Rate | 1.0 mL/min | 10-20 mL/min |

| Detection | UV at 280 nm | UV at 280 nm |

| Injection Volume | 10-20 µL | 1-5 mL |

This table presents typical starting conditions; optimization for specific applications is common.

Hydrophilic Interaction Chromatography (HILIC) is a valuable alternative to reversed-phase chromatography, especially for highly polar compounds that show little retention on C18 columns. hplc.eu N-Hydroxysuccinimide (NHS) esters, including this compound, and their potential hydrolysis byproduct, N-hydroxysuccinimide, are polar molecules for which HILIC is an effective analytical technique. d-nb.info

In HILIC, a polar stationary phase (e.g., silica, or silica modified with polar functional groups) is used with a mobile phase that is a mixture of a high concentration of organic solvent (like acetonitrile) and a low concentration of aqueous buffer. chemicalbook.comthermofisher.com This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through partitioning of the analyte between this layer and the bulk mobile phase. HILIC is particularly useful for monitoring the stability of NHS esters and quantifying their hydrolysis, as it can effectively separate the active ester from the free NHS. d-nb.infovulcanchem.com

Table 2: Representative HILIC Conditions for the Analysis of N-Hydroxysuccinimide (NHS)

| Parameter | Setting |

| Column | Zwitterionic silica-based HILIC (e.g., 150 mm × 3 mm, 3 µm) chemicalbook.com |

| Mobile Phase | 90% Acetonitrile, 10% 10 mM Aqueous Ammonium Acetate (pH 7.5) chemicalbook.com |

| Flow Rate | 0.4 mL/min chemicalbook.com |

| Column Temperature | 30 °C chemicalbook.com |

| Detection | UV |

These conditions have been reported for the analysis of NHS and can be adapted for NHS esters like this compound. d-nb.infochemicalbook.com

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound at the molecular level. These methods probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of this compound.

¹H NMR provides information about the number and environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm), the α- and β-protons of the tyrosine backbone, the aromatic protons on the di-iodinated phenyl ring, and the protons of the N-hydroxysuccinimide ring (a singlet around 2.8-2.9 ppm). scienceopen.comrsc.org

¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum would display distinct signals for the carbonyl carbons of the Boc group, the ester, and the succinimide (B58015) ring, the quaternary carbon of the Boc group, the carbons of the di-iodinated aromatic ring, and the carbons of the amino acid backbone. scienceopen.comacs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc (t-butyl) | ~1.4 (s, 9H) | ~28 (3C), ~80 (quaternary C) |

| Boc (C=O) | - | ~155 |

| Tyrosine α-CH | ~4.3-4.6 (m, 1H) | ~55 |

| Tyrosine β-CH₂ | ~2.9-3.2 (m, 2H) | ~37 |

| Aromatic CH | ~7.8 (s, 2H) | ~130-140 |

| Aromatic C-I | - | ~85-95 |

| Aromatic C-OH | - | ~152 |

| OSu CH₂CH₂ | ~2.8-2.9 (s, 4H) | ~25 |

| OSu C=O | - | ~169 |

| Ester C=O | - | ~170 |

Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions. scienceopen.comrsc.orgacs.org

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, as it minimizes fragmentation and typically produces protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺). rsc.org The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula, C₁₈H₂₀I₂N₂O₇. irb.hr

The molecular weight of this compound is 630.17 g/mol . sigmaaldrich.comchemscene.comscbt.com In ESI-MS, one would expect to observe a prominent ion at m/z 631.18 corresponding to [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural information. Characteristic fragmentation patterns would include the loss of the Boc group, the NHS moiety, or iodine atoms, which helps to confirm the connectivity of the molecule. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for quantifying this compound in solution and for investigating its electronic properties. The technique relies on the absorption of UV or visible light by the molecule's chromophores. The primary chromophore in this compound is the di-iodinated tyrosine ring.

The UV spectrum of tyrosine and its derivatives is sensitive to the ionization state of the phenolic hydroxyl group. nih.gov In its protonated form at neutral or acidic pH, the phenyl ring exhibits an absorbance maximum around 275-280 nm. Upon deprotonation of the hydroxyl group under basic conditions, the absorbance maximum shifts to a longer wavelength (a bathochromic or red shift) to around 295 nm, accompanied by an increase in molar absorptivity (a hyperchromic effect). nih.gov This pH-dependent spectral shift is characteristic of phenolic compounds and can be used for quantification through spectrophotometric titration. The introduction of iodine atoms onto the tyrosine ring further influences the electronic structure and the precise position and intensity of the absorbance bands. nih.govresearchgate.netoatext.comoatext.com

Quantitative Analysis Methods for Research Purity and Reaction Yield Determination

The purity and reaction yield of this compound, a critical reagent in peptide synthesis and other biochemical applications, are determined using a variety of sophisticated analytical methodologies. These techniques provide precise quantitative data, ensuring the quality and consistency of the compound for research purposes.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and related compounds. nih.govrsc.org Reversed-phase HPLC (RP-HPLC) is particularly common, where the compound is passed through a column with a nonpolar stationary phase. nih.gov By using a polar mobile phase, often a gradient of acetonitrile in water, separation is achieved based on the hydrophobicity of the components. nih.govrsc.org The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. rsc.org Purity levels are often expected to be ≥95% or ≥97% for research-grade materials. nih.govchemscene.comsigmaaldrich.com

For instance, in the synthesis of related Boc-protected dipeptides, RP-HPLC was utilized to confirm purities of ≥97%. nih.gov Similarly, the purity of various peptide fragments is routinely checked by HPLC, with detection commonly performed at wavelengths such as 230 nm or 301 nm. rsc.org

Table 1: HPLC Purity Analysis of Related Boc-Protected Compounds

| Compound | Purity by RP-HPLC | Reference |

|---|---|---|

| Boc-Tyr(OBzl)-Tyr-OBzl | ≥97% | nih.gov |

| Boc-ß-Tyr-ß-Tyr-OH | ≥95% | nih.gov |

| Boc-γ-Tyr-γ-Tyr-OH | ≥97% | nih.gov |

| Boc-Phe-Phe-OH | >95% | rsc.org |

| Boc-Tyr(3-B(OH)2,Me)-OH | >99% | beilstein-journals.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for both structural confirmation and quantitative analysis. beilstein-journals.orgacs.orgmdpi.com ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, and the integration of proton signals in ¹H NMR can be used for quantitative purposes. acs.orgrsc.org For example, the successful synthesis of a precursor, Boc-Tyr(3-B(OH)2,Me)-OH, was confirmed, and its purity determined to be greater than 99% using NMR. beilstein-journals.org

Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound and for quantifying it, often in conjunction with a separation technique like HPLC (LC-MS). nih.govmdpi.comosu.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the molecule. acs.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. rsc.orgacs.org In the characterization of similar compounds, LC-MS is used to confirm the expected mass-to-charge ratio (m/z), which verifies the identity of the product. nih.gov

Elemental analysis, which determines the percentage of carbon, hydrogen, and nitrogen, is also used to assess purity. Commercial suppliers often provide an assay specification, such as ≥97.0% (based on C/N analysis on a dry basis), which is a testament to the compound's purity. sigmaaldrich.comsigmaaldrich.com

The determination of reaction yield is typically performed by weighing the purified product and comparing this to the theoretical maximum amount that could be produced from the starting materials. For instance, in syntheses involving similar Boc-protected amino acids, yields are reported as a percentage of the theoretical maximum. rsc.org

Table 2: Reported Yields for Syntheses Involving Related Boc-Protected Amino Acids

| Product | Yield | Reference |

|---|---|---|

| Boc-Tyr(OBzl)-Tyr-OBzl | 51% | nih.gov |

| Boc-ß-Tyr(OBzl)-ß-Tyr(OBzl)-OH | 88% | nih.gov |

| Boc-γ-Tyr(OBzl)-γ-Tyr(OBzl)-OMe | 96% | nih.gov |

| BOC-(L)-Tyr(OH)-OH | 94% | rsc.org |

| Boc-Phe(4-BPin)-OMe | 87% | beilstein-journals.org |

These quantitative methods are crucial for quality control in the synthesis and use of this compound, ensuring the reliability of experimental results in research settings.

Future Research Directions and Emerging Applications of Boc Tyr 3,5 I2 Osu Chemistry

Innovations in Synthetic Routes for Iodinated Tyrosine Derivatives with Enhanced Efficiency and Sustainability

The synthesis of iodinated tyrosine derivatives is an active area of research, with a growing emphasis on developing more efficient, scalable, and environmentally friendly methods. Traditional iodination techniques can sometimes suffer from harsh reaction conditions or low yields. Future research is focused on addressing these limitations through several key innovations:

Photocatalysis and Green Chemistry: The application of photocatalysis offers mild, room-temperature reaction conditions, utilizing light as a "green" reagent. This approach is particularly promising for modifying sensitive biomolecules and amino acids, minimizing degradation and side reactions nih.govcam.ac.uk. Developing photocatalytic strategies for the direct iodination of tyrosine or its protected forms could lead to more sustainable synthetic routes rsc.org.

Asymmetric Synthesis and Chiral Control: Advancements in asymmetric catalysis are crucial for producing enantiomerically pure iodinated tyrosine derivatives. Methods employing chiral catalysts, such as those utilizing zinc fluoride-chiral diamine complexes or transition metal catalysis with specific ligands, are being explored to achieve high enantioselectivity in amino acid synthesis and modification acs.orgacs.org.

Streamlined Synthesis and Protecting Group Strategies: Research is ongoing to develop shorter, more direct synthetic pathways. For instance, a two-step process for preparing Fmoc/OtBu protected iodotyrosine has been reported, highlighting the potential for efficient synthesis from commercially available precursors researchgate.networktribe.comworktribe.com. The development of orthogonal protecting group strategies that are compatible with various downstream applications, such as solid-phase peptide synthesis (SPPS), remains a key objective worktribe.com.

Enzymatic Halogenation: While currently more established for tryptophan, the exploration of engineered halogenase enzymes for the regioselective halogenation of tyrosine residues in peptides and proteins presents a novel, highly specific, and potentially sustainable approach mdpi.com.

Table 7.1.1: Emerging Synthetic Methodologies for Iodinated Tyrosine Derivatives

| Methodology | Key Features | Potential Benefits |

| Photocatalysis | Mild conditions, visible light, biocompatible | Sustainability, reduced degradation of sensitive molecules, milder reaction conditions |

| Asymmetric Catalysis | Chiral catalysts, enantioselective transformations | Production of stereochemically pure compounds, enhanced biological activity |

| Green Solvents/Reagents | Use of water, dimethyl carbonate (DMC), recyclable catalysts | Reduced environmental impact, improved safety, cost-effectiveness |

| Streamlined Routes | Reduced number of steps, direct functionalization | Increased efficiency, higher overall yields, scalability |

| Enzymatic Halogenation | Enzyme-catalyzed regioselective halogenation | High specificity, potential for in situ modification of biomolecules |

Expansion of Bioconjugation Methodologies for Complex Biological Architectures

The N-hydroxysuccinimide (OSu) ester in Boc-Tyr(3,5-I2)-OSu makes it an excellent candidate for bioconjugation, enabling the covalent attachment of the iodinated tyrosine moiety to biomolecules. Future research aims to expand the repertoire of bioconjugation strategies to create more sophisticated and functionalized biological architectures:

Site-Specific Labeling: Developing methods for site-specific conjugation of iodinated tyrosine derivatives to proteins and peptides is paramount. This allows for precise control over the location of the label, which is critical for maintaining protein structure and function, as well as for accurate imaging or therapeutic targeting nih.gov. Advances in mass spectrometry are aiding in the identification and characterization of these site-specifically modified residues nih.gov.

Click Chemistry and Bioorthogonal Reactions: While OSu esters are well-established for amine coupling, the integration of this compound with click chemistry or other bioorthogonal reactions could offer new conjugation possibilities. For instance, if the iodine atoms could be further functionalized (e.g., via Suzuki-Miyaura coupling as demonstrated for other iodotyrosine derivatives researchgate.networktribe.com), it could open pathways to diverse bioconjugates.

Conjugation to Nucleic Acids and Small Molecules: Beyond proteins and peptides, future research may explore the conjugation of iodinated tyrosine derivatives to nucleic acids (DNA, RNA) or small molecule therapeutics. This could enable the development of novel probes for studying nucleic acid structure and function, or targeted drug delivery systems.

Bioconjugation Under Physiological Conditions: The development of bioconjugation chemistries that proceed efficiently and selectively under physiological conditions (e.g., in aqueous buffers, at neutral pH, and ambient temperature) is a major goal. This would allow for the direct labeling of live cells or complex biological systems without disruption nih.govcam.ac.uk.

Table 7.2.1: Emerging Bioconjugation Strategies for Iodinated Tyrosine Derivatives

| Strategy | Target Biomolecule(s) | Key Reaction Type/Feature | Potential Application |

| Amine Coupling (OSu Ester) | Proteins, Peptides, Amines | Nucleophilic acyl substitution | Antibody-drug conjugates, peptide labeling, protein modification |

| Site-Specific Labeling | Proteins (specific residues) | Targeted chemical modification, enzymatic methods | Precise imaging probes, controlled drug delivery, protein structure-function studies |

| Cross-Coupling Reactions | Functionalized biomolecules | Suzuki-Miyaura, Sonogashira (after further functionalization) | Introduction of diverse chemical moieties, complex molecular architectures |

| Bioorthogonal Chemistry | Proteins, Peptides, Biomolecules | Click chemistry (e.g., CuAAC, SPAAC), strain-promoted reactions | Labeling in complex biological environments, minimal interference |

| Nucleic Acid Conjugation | DNA, RNA | Modified phosphoramidite (B1245037) chemistry, post-synthetic coupling | DNA/RNA probes, gene silencing agents, diagnostic tools |

Novel Applications in Targeted Molecular Imaging and Therapeutic Agent Research

The presence of iodine atoms in this compound makes it a potential precursor for radiolabeled imaging agents or as a component in therapeutic molecules. Future research is exploring novel applications in these areas:

Radiotracers for SPECT and PET Imaging: Iodinated compounds, particularly radioiodinated tyrosine analogs, are of significant interest for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. The ability to incorporate radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) or other halogens (e.g., ¹⁸F) into tyrosine derivatives allows for the development of targeted radiotracers for diagnostic imaging of various diseases, including cancer nih.govmdpi.com. Research is focused on improving radiochemical yield, purity, and molar activity for these tracers.

Targeted Therapeutic Agents: The di-iodinated tyrosine structure could serve as a scaffold for developing targeted therapeutic agents. The iodine atoms themselves can contribute to biological activity, or the molecule can be functionalized to carry therapeutic payloads to specific sites. For example, iodinated compounds have been investigated for their potential in disrupting endocrine signaling pathways nih.govresearchgate.net.

Development of Biaryl Tyrosine Derivatives: Suzuki-Miyaura cross-coupling reactions with iodotyrosine derivatives have been used to create novel biaryl amino acids researchgate.networktribe.com. These unnatural amino acids can be incorporated into peptides or proteins, potentially imparting new therapeutic or diagnostic properties. Future work could focus on designing biaryl tyrosine derivatives with enhanced targeting capabilities or specific biological activities.

In Vivo Stability and Biodistribution Studies: A critical aspect of future research will involve comprehensive studies on the in vivo stability, biodistribution, and clearance of this compound conjugates and derivatives. Understanding how these molecules behave within a biological system is essential for optimizing their diagnostic and therapeutic efficacy.

Table 7.3.1: Emerging Applications in Molecular Imaging and Therapeutics

| Application Area | Modality/Type | Key Features of Iodinated Tyrosine Derivatives | Potential Impact |

| Molecular Imaging | SPECT/PET | Radioiodination (¹²³I, ¹²⁴I, ¹³¹I), potential for ¹⁸F labeling via precursors | Non-invasive diagnosis, disease detection, monitoring treatment response |

| Targeted Therapy | Small Molecule Drugs | Iodine's biological activity, scaffold for drug payloads, endocrine modulation | Cancer therapy, endocrine disorder treatment, targeted drug delivery |

| Peptide/Protein Engineering | Bioconjugates | Incorporation of biaryl tyrosine derivatives, modified biological activity | Enhanced drug targeting, novel therapeutic peptides, diagnostic tools |

| Radiopharmaceutical Design | Theranostics | Dual imaging and therapeutic capabilities with radioisotopes | Personalized medicine, simultaneous diagnosis and treatment of diseases |

Advanced Studies in Endocrine Disruptor Research and Thyroid Axis Modulation Mechanisms

Halogenated aromatic compounds, including iodinated tyrosine derivatives, can interact with biological systems, particularly the endocrine system. Advanced research is exploring these interactions:

Endocrine Disruption Potential: Studies are investigating whether iodinated tyrosine derivatives, or compounds that mimic their structure, can act as endocrine disruptors. This includes examining their potential to interfere with hormone signaling pathways, particularly those related to thyroid hormones, given tyrosine's role in thyroid hormone synthesis nih.govresearchgate.net.

Thyroid Axis Modulation: The thyroid axis is intricately regulated by hormones that are synthesized from tyrosine. Research into how exogenous iodinated compounds might modulate thyroid hormone synthesis, deiodination, or receptor binding is crucial for understanding potential physiological effects and developing new therapeutic strategies for thyroid disorders. The enzyme iodotyrosine deiodinase (IYD), involved in iodide salvage, provides a target for studying dehalogenation mechanisms researchgate.net.

Structure-Activity Relationships (SAR): Detailed SAR studies are needed to elucidate how the position and number of iodine atoms, as well as other modifications on the tyrosine scaffold, influence interactions with biological targets, including hormone receptors and enzymes involved in endocrine regulation.

Biomimetic Studies: Developing chemical models that mimic the action of enzymes like thyroid peroxidase or deiodinases can provide insights into the mechanisms of halogenation and dehalogenation in biological systems. This can inform the design of novel compounds with specific modulatory effects on the thyroid axis nih.govresearchgate.net.

Table 7.4.1: Research Avenues in Endocrine Disruption and Thyroid Axis Modulation

| Research Area | Focus of Study | Potential Implications |

| Endocrine Disruptor Screening | Interaction with hormone receptors, interference with hormone synthesis/metabolism | Identification of potential environmental or pharmaceutical hazards, drug development |

| Thyroid Hormone Metabolism | Modulation of thyroid peroxidase, deiodinase activity, hormone transport | Understanding thyroid physiology, development of anti-thyroid or pro-thyroid agents |

| Mechanism of Action Studies | Receptor binding affinity, enzyme kinetics, cellular signaling pathways | Elucidating molecular targets, rational drug design |

| Biomimetic Modeling | Mimicking enzyme active sites, studying halogen bonding in deiodination | Understanding biological processes, developing novel catalysts/inhibitors |

| Structure-Activity Relationships | Effect of halogenation pattern, side-chain modifications on biological activity | Designing compounds with specific endocrine modulatory effects |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-Tyr(3,5-I2)-OSu, and how can purity be validated?

- Methodological Answer : Synthesis typically involves iodination of Boc-Tyr-OH using iodine monochloride (ICl) in acetic acid, followed by activation with N-hydroxysuccinimide (NHS) to form the OSu ester . For purity validation, use reversed-phase HPLC with UV detection (λ = 280 nm) and confirm isotopic patterns via high-resolution mass spectrometry (HRMS). Quantify residual solvents (e.g., DMF) by gas chromatography (GC) per ICH Q3C guidelines. Ensure compliance with experimental reproducibility standards by documenting reaction conditions (temperature, stoichiometry) as outlined in journal protocols .

Q. How should this compound be stored to maintain stability during peptide synthesis?

- Methodological Answer : Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the active ester. Conduct accelerated stability studies by monitoring degradation via TLC (silica gel, chloroform:methanol 9:1) over 30 days at 4°C, 25°C, and 40°C. Report degradation products (e.g., free tyrosine derivative) quantitatively using NMR integration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use -NMR (DMSO-d6) to confirm aromatic proton signals (δ 7.2–7.4 ppm for iodinated phenyl) and -NMR to verify carbonyl groups (Boc: ~155 ppm; OSu: ~168 ppm). FT-IR should show characteristic C=O stretches (1740–1720 cm). Cross-validate with elemental analysis (C, H, N, I) within ±0.4% theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for peptides incorporating this compound?

- Methodological Answer : Perform meta-analysis using the I² statistic to quantify heterogeneity across studies . If I² > 50%, investigate sources of variation (e.g., iodination efficiency, peptide sequence context) via subgroup analysis. Validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) and report confidence intervals for effect sizes .

Q. What strategies optimize the coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer : Employ microwave-assisted solid-phase synthesis (MW-SPPS) at 50°C with DIC/Oxyma Pure coupling reagents to enhance kinetics. Monitor real-time coupling via UV monitoring of Fmoc deprotection. Compare yields with conventional SPPS using LC-MS peptide mapping . For recalcitrant sequences, introduce pseudoproline dipeptides to reduce steric hindrance .

Q. How do isotopic effects of iodine influence NMR and MS data interpretation for this compound?

- Methodological Answer : The isotope (100% abundance) causes splitting in MALDI-TOF spectra (Δm/z ≈ 0.03 due to isotopic mass differences). In NMR, scalar coupling () between iodine and aromatic protons may broaden signals. Simulate expected splitting patterns using Bruker TopSpin or ACD/Labs software to distinguish artifacts from true signals .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: iodination time, temperature).

- Use DOE (Design of Experiments) to optimize CPPs for maximum yield and purity.

- Apply statistical process control (SPC) charts to monitor intermediate purity (e.g., HPLC area%) across batches .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in HPLC retention times for this compound across laboratories?

- Methodological Answer : Calibrate HPLC systems using a reference standard (e.g., USP-grade tyrosine derivatives). Document mobile phase composition (e.g., 0.1% TFA in water/acetonitrile) and column lot numbers. Perform inter-lab validation via collaborative trials, calculating relative standard deviation (RSD) for retention times .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.